
Diocta-2,7-dien-1-yl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diocta-2,7-dien-1-yl butanedioate is a chemical compound known for its unique structure and properties It is a diene ester, which means it contains two double bonds and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diocta-2,7-dien-1-yl butanedioate typically involves the esterification of butanedioic acid with diocta-2,7-dien-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diocta-2,7-dien-1-yl butanedioate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diocta-2,7-dien-1-yl butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diocta-2,7-dien-1-yl butanedioate involves its interaction with specific molecular targets. The double bonds and ester group allow it to participate in various chemical reactions, which can modify biological pathways. For example, it may inhibit or activate enzymes, alter cell signaling pathways, or interact with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Buta-1,3-diene: A simple diene with similar reactivity but lacks the ester group.
Butanedioic acid: Contains the same ester group but lacks the diene structure.
Diocta-2,7-dien-1-ol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
Diocta-2,7-dien-1-yl butanedioate is unique due to its combination of diene and ester functionalities, which provide a versatile platform for various chemical reactions and applications. Its dual reactivity makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
63661-68-7 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(octa-2,7-dienyl) butanedioate |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-4,11-14H,1-2,5-10,15-18H2 |
InChI Key |
BXQNVUBLDKGZKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCOC(=O)CCC(=O)OCC=CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)

![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
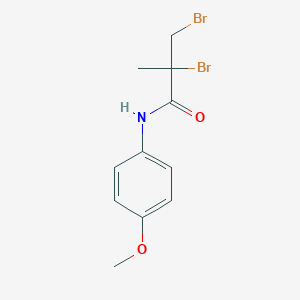
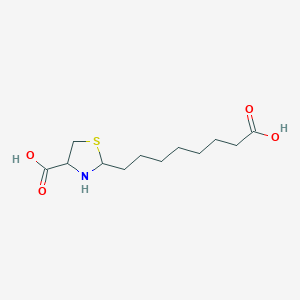
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

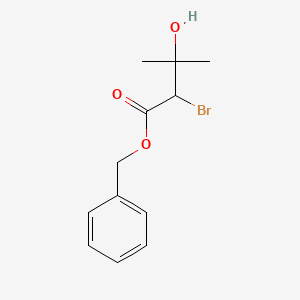
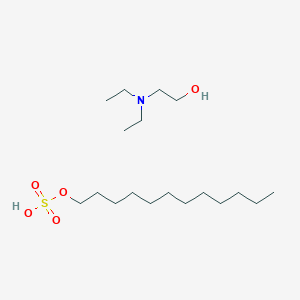
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
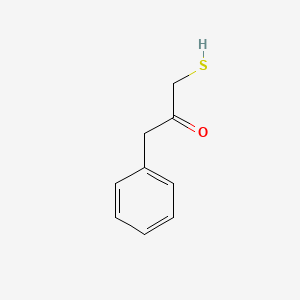
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)

